molecular formula C17H18 B11943763 2-Methyl(2.2)paracyclophane CAS No. 24262-07-5

2-Methyl(2.2)paracyclophane

Cat. No.: B11943763
CAS No.: 24262-07-5
M. Wt: 222.32 g/mol
InChI Key: PCWILLLONPHNNY-UHFFFAOYSA-N
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Description

2-Methyl(2.2)paracyclophane is a useful research compound. Its molecular formula is C17H18 and its molecular weight is 222.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

24262-07-5

Molecular Formula

C17H18

Molecular Weight

222.32 g/mol

IUPAC Name

5-methyltricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene

InChI

InChI=1S/C17H18/c1-13-12-16-7-6-14-2-4-15(5-3-14)8-10-17(13)11-9-16/h2-5,9,11-12H,6-8,10H2,1H3

InChI Key

PCWILLLONPHNNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC3=CC=C(CCC(=C1)C=C2)C=C3

Origin of Product

United States

Synthetic Methodologies for 2-methyl 2.2 Paracyclophane and Its Derivatives

General Synthetic Strategies for [2.2]Paracyclophanes

The foundational methods for constructing the [2.2]paracyclophane skeleton have paved the way for the synthesis of a wide array of derivatives. Two primary strategies have been historically significant and remain relevant: intramolecular cyclization and gas-phase pyrolysis.

Intramolecular Cyclization Approaches

The first rational synthesis of [2.2]paracyclophane was reported by Cram and Steinberg in 1951, employing an intramolecular cyclization strategy. chinesechemsoc.orgnih.gov This approach typically involves the formation of a dithia[3.3]paracyclophane intermediate, followed by a series of chemical transformations to extrude the sulfur atoms and form the desired ethylene bridges. A common pathway starts with the coupling of two p-xylene derivatives to form a dithia[3.3]paracyclophane, which is then subjected to oxidation and subsequent pyrolysis to yield the [2.2]paracyclophane. While effective, this method often requires multiple steps and can be lengthy.

Another notable intramolecular cyclization involves the Wurtz coupling of α,α'-dibromo-p-xylene. This reaction, however, was initially found to be low-yielding. Over the years, various modifications and alternative cyclization routes have been developed to improve efficiency and versatility. researchgate.net

Gas Phase Pyrolysis of p-Xylenes (Gorham Process)

A significant breakthrough in the large-scale synthesis of [2.2]paracyclophane was the development of the gas-phase pyrolysis of p-xylene, commonly known as the Gorham process. nih.govmcmaster.catudublin.ie This method involves the vacuum pyrolysis of p-xylene at high temperatures (around 600°C), which generates a reactive intermediate, p-xylylene. mcmaster.catudublin.ie This intermediate then spontaneously dimerizes and polymerizes on a cold surface to form poly(p-xylylene), with [2.2]paracyclophane being a significant dimeric product that can be isolated. mcmaster.catudublin.ie The Gorham process is particularly important for the commercial production of parylene polymers, where [2.2]paracyclophane serves as the precursor. mcmaster.catudublin.ieumich.edu The process is considered a "green" method as it does not require solvents or initiators and produces no by-products. tudublin.ie

Targeted Synthesis of Methylated [2.2]Paracyclophanes

The introduction of methyl groups onto the [2.2]paracyclophane scaffold can be achieved through various synthetic strategies, either by modifying the parent cyclophane or by using methylated starting materials in the cyclization process.

Introduction of Methyl Groups via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution reactions on the [2.2]paracyclophane core provide a direct route to functionalized derivatives. However, the reactivity of the "bent and battered" benzene rings differs from that of typical aromatic compounds. nih.govbeilstein-journals.orgbeilstein-journals.org Friedel-Crafts acylation, for instance, can introduce an acetyl group, which can then be reduced to an ethyl group. While direct methylation via Friedel-Crafts alkylation can be challenging due to polysubstitution and rearrangement side reactions, related methods can be employed. For example, formylation followed by reduction offers a pathway to introduce a methyl group.

The nitration of [2.2]paracyclophane, followed by reduction of the nitro group to an amine, diazotization, and subsequent substitution, represents a versatile, albeit multi-step, approach to introduce various substituents, including methyl groups. mcmaster.ca However, nitration reactions can be complex, often leading to mixtures of products and skeletal rearrangements. d-nb.infobeilstein-journals.org

Specific Synthetic Routes to 2-Methyl(2.2)paracyclophane and Related Methylated Isomers

The targeted synthesis of this compound and its isomers often relies on the cyclization of appropriately substituted precursors. For instance, the pyrolysis of a mixture of p-xylene and 2-methyl-p-xylene could potentially yield a mixture of [2.2]paracyclophane, 2-methyl[2.2]paracyclophane, and 2,5-dimethyl[2.2]paracyclophane.

A more controlled approach involves the synthesis of a specific precursor for cyclization. For example, coupling a brominated p-xylene derivative with a brominated and methylated p-xylene derivative could lead to an unsymmetrical dithia[3.3]paracyclophane intermediate, which upon desulfurization would yield 2-methyl[2.2]paracyclophane.

The synthesis of various methylated [2.2]paracyclophanes has been reported, often as part of broader studies on substituted cyclophanes. For example, the synthesis of 4-methyl[2.2]paracyclophane derivatives has been described in the context of creating chiral ligands and materials. dicp.ac.cn

Derivatization and Functionalization Strategies of [2.2]Paracyclophanes for Complex Architectures

[2.2]Paracyclophanes serve as excellent platforms for the construction of complex molecular architectures due to their rigid structure and the ability to be functionalized at various positions. nih.govmcmaster.caoapen.orgacs.org The introduction of functional groups opens up a vast chemical space for further transformations.

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, are powerful tools for the derivatization of halogenated [2.2]paracyclophanes. nih.govoapen.org These reactions allow for the introduction of aryl, alkynyl, and other organic moieties, leading to extended π-conjugated systems and complex three-dimensional structures. nih.govresearchgate.net For example, brominated [2.2]paracyclophanes can be coupled with various boronic acids or terminal alkynes to create a wide range of derivatives. nih.gov

The unique planar chirality of substituted [2.2]paracyclophanes has been exploited in the design of chiral ligands and catalysts for asymmetric synthesis. chinesechemsoc.orgnih.govresearchgate.net The synthesis of enantiomerically pure [2.2]paracyclophane derivatives is a significant area of research, often involving chiral resolution or asymmetric synthesis strategies. beilstein-journals.orgbeilstein-journals.orgnih.gov

Furthermore, functionalized [2.2]paracyclophanes are key precursors for the synthesis of functional parylene polymers through chemical vapor deposition (CVD). nih.govmcmaster.catudublin.ie By starting with a functionalized [2.2]paracyclophane, the functionality can be transferred to the resulting polymer coating, enabling the creation of surfaces with specific chemical and physical properties for applications in electronics, biomaterials, and sensors. nih.govmcmaster.caumich.edu

Regioselective Functionalization Techniques

Controlling the position of new substituents on the [2.2]paracyclophane scaffold is a significant challenge due to the similar reactivity of multiple C-H bonds. kit.edu However, significant progress has been made in achieving high regioselectivity.

One notable approach involves palladium-catalyzed C-H activation and aryl-aryl bond formation. kit.edu For instance, the reaction of N-phenylamino[2.2]paracyclophane with bromobenzene, catalyzed by a palladium complex with SPhos as the ligand, selectively yields the para-C-H activated aryl-aryl coupling product. kit.edu This method demonstrates preferential C-C bond formation over N-arylation, a unique reactivity pattern for the [2.2]paracyclophane system. kit.edu Impressively, even with a sterically hindering ortho-methyl group, the corresponding para-xylene derivative was formed in a high yield of 82%. kit.edu This protocol has been successfully applied on a gram scale, showcasing its practical utility. kit.edu

Another strategy for achieving regioselectivity is through the use of directing groups. The formyl group, for example, can direct functionalization to specific positions. Starting with 4,5,12,13-tetramethyl[2.2]paracyclophane, formylation can lead to the creation of dialdehydes, which serve as key intermediates for further transformations. researchgate.net

Rhodium(II) catalysts have also been employed in the cyclopropanation of [2.2]paracyclophane, leading to a mixture of regioisomers. acs.org The reaction of [2.2]paracyclophane with 2,2,2-trichloroethyl 2-(4-bromophenyl)-2-diazoacetate using various achiral dirhodium catalysts consistently produced cyclopropanation products with varying regioselectivity, highlighting the influence of the catalyst on the reaction outcome. acs.org

Table 1: Regioselective Functionalization Reactions of [2.2]Paracyclophane Derivatives

Starting MaterialReagents and ConditionsProduct(s)Yield (%)RegioselectivityReference
N-phenylamino[2.2]paracyclophaneBromobenzene, Pd₂(dba)₃, SPhos, KOBuᵗ, Toluene, 120°Cpara-Aryl-aryl coupled product51Preferential C-C coupling kit.edu
N-phenylamino[2.2]paracyclophane derivativepara-Xylene, Pd catalystpara-Xylene coupled product82High kit.edu
[2.2]Paracyclophane2,2,2-trichloroethyl 2-(4-bromophenyl)-2-diazoacetate, Rhodium(II) catalystCyclopropanation products (regioisomers)25-662:1 to 8:1 acs.org

Introduction of Nitrogen-Containing Functional Groups

The incorporation of nitrogen atoms into the [2.2]paracyclophane framework is of significant interest for creating novel ligands and materials. acs.orgbeilstein-journals.org Various methods have been developed to introduce nitrogen-containing functional groups, ranging from direct amination to the synthesis of complex heterocyclic systems.

A direct approach involves the nitration of [2.2]paracyclophane followed by reduction. mcmaster.ca By performing the nitration at low temperatures (-78 °C) in super acidic conditions, side reactions like oxidation and polymerization can be minimized, leading to quantitative yields of 4-nitro[2.2]paracyclophane. mcmaster.ca Subsequent reduction of the nitro group to an amine can be achieved using reagents like Raney nickel with sodium borohydride. mcmaster.ca

Isocyanates are versatile intermediates for the synthesis of a variety of nitrogen-containing derivatives. The isomeric bis(isocyanates), 4,12- and 4,16-diisocyanato[2.2]paracyclophane, can be prepared from their corresponding diacids. beilstein-journals.org These isocyanates serve as precursors for pseudo-ortho diamines, bis-secondary amines, and crownophanes. beilstein-journals.org

Ruthenium(II)-catalyzed C-H activation provides a modern and efficient route to nitrogen-containing heterocycle-fused [2.2]paracyclophanes. acs.org The reaction of N-methoxy[2.2]paracyclophanecarboxamide with alkynes, catalyzed by a ruthenium(II) complex, yields pyridinone-fused [2.2]paracyclophanes. acs.org This method allows for the facile synthesis of optically pure products by using optically pure starting materials. acs.org The resulting pyridinone can be further elaborated into substituted pyridine-fused derivatives. acs.org

Palladium-catalyzed reactions have also been employed for the kinetic resolution of [2.2]paracyclophane-derived cyclic N-sulfonylimines. dicp.ac.cn This method provides access to two types of planar chiral [2.2]paracyclophane derivatives with excellent diastereoselectivities and high enantioselectivities. dicp.ac.cn The starting cyclic N-sulfonylimines are synthesized from 5-formyl-4-hydroxy[2.2]paracyclophane. dicp.ac.cn

Table 2: Synthesis of Nitrogen-Containing [2.2]Paracyclophane Derivatives

Synthesis of Heteroatom-Bridged [2.2]Paracyclophanes (e.g., Silacyclophanes)

Replacing the ethylene bridges of [2.2]paracyclophane with heteroatoms introduces new structural and electronic properties. The synthesis of heteroatom-bridged paracyclophanes, particularly those containing silicon (silacyclophanes), has been achieved through several independent routes. rsc.org

One approach involves the use of para-substituted aromatic rings bearing R₂SiCl groups (where R can be a methyl or isopropyl group) as precursors. rsc.org These precursors are then functionalized using ammonia (NH₃), lithium phosphide ([LiPH₂(dme)]), or lithium aluminum phosphide (LiAl(PH₂)₄). rsc.org For example, the reaction of a methyl-substituted dichlorosilane precursor with ammonia directly yields a Si₂N-bridged paracyclophane. rsc.org

Another synthetic strategy utilizes organogallium reagents. The reaction of a para-disubstituted aromatic ring containing SiiPr₂PH₂ groups with GaEt₃ leads to the formation of a four-membered (GaP)₂ cycle, resulting in a Si₂P-incorporated paracyclophane derivative. rsc.org This method has also been used to create Si₂N-bridged systems, which interestingly adopt a T-shaped conformation of the phenyl rings in the solid state, a unique arrangement for paracyclophanes. rsc.org

These heteroatomic bridged paracyclophanes have been thoroughly characterized by X-ray diffraction, elemental analysis, and various spectroscopic techniques, confirming their novel structures. rsc.org

Table 3: Synthesis of Heteroatom-Bridged [2.2]Paracyclophanes

Precursor(s)ReagentsBridged Paracyclophane ProductBridge AtomsReference
para-C₆H₄(SiMe₂Cl)₂NH₃Si₂N bridged paracyclophaneSi, N rsc.org
p-C₆H₄(SiiPr₂PH₂)₂ and chlorosilane precursorLithiation, Salt metathesisSi₂P incorporated paracyclophaneSi, P rsc.org
p-[C₆H₄{SiiPr₂N(H)GaEt₂}₂]₂GaEt₃(GaN)₂ bridged paracyclophaneGa, N rsc.org
p-[C₆H₄{SiiPr₂P(H)GaEt₂}₂]₂GaEt₃(GaP)₂ bridged paracyclophaneGa, P rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2-methyl 2.2 Paracyclophane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 2-Methyl[2.2]paracyclophane and its derivatives in solution. The characteristic chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra provide a wealth of information about the molecular framework.

The ¹H NMR spectrum of [2.2]paracyclophane and its derivatives is characterized by distinct regions for the aromatic and the aliphatic bridge protons. In the parent [2.2]paracyclophane, the aromatic protons typically appear as a singlet around 6.47 ppm, while the aliphatic protons of the -CH₂CH₂- bridges resonate around 3.05 ppm. ucl.ac.uk

For substituted [2.2]paracyclophanes, the symmetry of the molecule is often reduced, leading to more complex splitting patterns for the aromatic protons. For instance, in some derivatives, the aromatic protons of the [2.2]paracyclophane core appear between 6.60 and 6.90 ppm as two doublets and a doublet of doublets, with coupling constants indicative of their relative positions. nih.gov The ethylene bridge protons are observed as multiplets in the range of 2.50 to 3.60 ppm. nih.gov The presence of a methyl group in 2-Methyl[2.2]paracyclophane will further influence these chemical shifts due to its electronic and steric effects.

Table 1: Representative ¹H NMR Data for [2.2]Paracyclophane Derivatives

Compound TypeAromatic Protons (ppm)Bridged Protons (ppm)Reference
Substituted [2.2]paracyclophane core6.60 - 6.90 (m)2.50 - 3.60 (m) nih.gov
Tetracoupled [2.2]paracyclophane6.81, 6.89 (s)2.80 - 3.60 (m) nih.gov
Unsubstituted [2.2]paracyclophane6.47 (s)3.05 (s) ucl.ac.uk

This table is interactive. Click on the headers to sort.

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of 2-Methyl[2.2]paracyclophane. In derivatives of [2.2]paracyclophane, the aromatic carbons typically resonate between 125.0 ppm and 146.0 ppm, while the bridge carbons are found in the upfield region, around 34.0–35.0 ppm. nih.gov For instance, in a pseudo-geminal [2.2]paracyclophane dithia-2-thione derivative, the bridgehead carbons appear at 35.2 and 34.8 ppm. mdpi.com The introduction of substituents, such as a methyl group, will cause predictable shifts in the signals of the attached and nearby carbon atoms.

Table 2: Representative ¹³C NMR Data for [2.2]Paracyclophane Derivatives

Carbon TypeChemical Shift (ppm)Reference
Aromatic Carbons125.0 - 146.0 nih.gov
Bridge Carbons34.0 - 35.0 nih.gov
Bridgehead Carbons35.2, 34.8 mdpi.com

This table is interactive. Click on the headers to sort.

Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable for the unambiguous assignment of protons and for elucidating the stereochemistry of complex molecules like 2-Methyl[2.2]paracyclophane and its derivatives. longdom.orgwikipedia.org

COSY experiments establish proton-proton coupling networks, helping to trace the connectivity through chemical bonds. longdom.org This is particularly useful for assigning the complex multiplets of the bridged protons and distinguishing between the different aromatic protons in asymmetrically substituted paracyclophanes.

NOESY, on the other hand, identifies protons that are close in space, regardless of whether they are directly bonded. researchgate.net This through-space correlation is crucial for determining the relative stereochemistry and for confirming the absolute configuration when combined with other techniques. longdom.org For instance, NOESY can be used to establish the spatial relationship between the methyl group and the protons on the adjacent benzene ring and bridges in 2-Methyl[2.2]paracyclophane. The combination of COSY, HSQC, HMBC, and NOESY experiments allows for the unequivocal assignment of most peaks in the ¹H and ¹³C NMR spectra of complex cyclophanes. nih.gov

13C NMR Analysis of the Carbon Framework

X-ray Crystallography for Solid-State Structure Determination

A key feature of the [2.2]paracyclophane framework is the significant distortion of the benzene rings from planarity into a boat-like conformation. chinesechemsoc.org This is a direct consequence of the strain induced by the short ethylene bridges. The interplanar distance between the two aromatic rings is also a critical parameter. In unsubstituted [2.2]paracyclophane, this distance is significantly shorter than the typical π-π stacking distance, leading to strong transannular electronic interactions. researchgate.netresearchgate.net The introduction of a substituent like a methyl group can cause minor changes in the interplanar distance and the degree of ring distortion. nih.gov For example, in some substituted [2.2]paracyclophanes, the inter-ring distance is around 3.15 Å. nih.gov The bridge C-C single bonds are also often lengthened to about 1.58–1.60 Å. beilstein-journals.org

Table 3: Selected Structural Parameters of [2.2]Paracyclophane Derivatives from X-ray Crystallography

ParameterValueReference
Interplanar Distance~3.15 Å nih.gov
Bridge C-C Bond Length1.58 - 1.60 Å beilstein-journals.org

This table is interactive. Click on the headers to sort.

Monosubstituted [2.2]paracyclophanes, including 2-Methyl[2.2]paracyclophane, are inherently chiral due to the presence of a chiral plane. mun.camdpi.com X-ray crystallography is a powerful tool for determining the absolute configuration of these planar chiral molecules, often in combination with other techniques like circular dichroism spectroscopy. acs.orgnih.gov The crystallographic data provides the precise spatial arrangement of the atoms, allowing for the unambiguous assignment of the Rp or Sp configuration. acs.org For example, the absolute configuration of a chiral dirhodium catalyst derived from a [2.2]paracyclophane was determined crystallographically. researchgate.net Similarly, the absolute configuration of a desymmetrized [2.2]paracyclophane derivative was confirmed as (R,S,R) by X-ray diffraction of a single crystal. chinesechemsoc.org

Investigation of Crystal Packing and Intermolecular Interactions

The three-dimensional arrangement of molecules in the solid state, known as crystal packing, is dictated by a variety of intermolecular interactions. In the case of 2-Methyl[2.2]paracyclophane and its derivatives, X-ray crystallography has been an indispensable tool for elucidating these interactions, which include π-π stacking, hydrogen bonding, and other non-covalent forces. These interactions not only govern the physical properties of the material but also influence its chemical reactivity and chiroptical behavior.

The crystal structure of [2.2]paracyclophane derivatives reveals that the two benzene rings are held in a co-facial arrangement by two ethylene bridges, resulting in a strained structure with the aromatic rings distorted into a boat-like conformation. chinesechemsoc.org The inter-ring distance is significantly shorter than the typical van der Waals distance in graphite, leading to strong transannular π-π interactions. rsc.org The introduction of substituents, such as a methyl group, can influence the packing arrangement and the nature of intermolecular contacts.

In the solid state, substituted [2.2]paracyclophanes often form well-defined packing motifs. For instance, in some derivatives, intermolecular π-π stacking between adjacent paracyclophane units is a dominant feature. nih.gov The presence of functional groups capable of hydrogen bonding, such as amide or carboxyl groups, can lead to the formation of extended networks. For example, in certain N-functionalized [2.2]paracyclophanes, intermolecular hydrogen bonds form inversion-symmetric dimeric units, which are then further linked into columns. beilstein-journals.org The steric bulk of substituents also plays a crucial role; large groups can hinder close packing and prevent aggregation-caused quenching (ACQ) of fluorescence in the solid state. mdpi.com

The specific substitution pattern on the paracyclophane core significantly impacts the crystal packing. For example, the lattice arrangements of 4,7,12,15-tetrasubstituted [2.2]paracyclophanes are considerably different from their parent chromophores due to the constraints imposed by the paracyclophane bridge and the chirality of the "paired" species. acs.org The packing of pseudo-para isomers of disubstituted [2.2]paracyclophanes can exhibit a "7,11"-pattern, which involves layers of hexagonally arranged molecules, often with C–H···π contacts. beilstein-journals.org

The table below summarizes key crystallographic data for selected [2.2]paracyclophane derivatives, illustrating the diversity in their solid-state structures.

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
(RP)-EDT-TTF-[2.2]paracyclophane MonoclinicP21Intermolecular π-π and S•••S interactions nih.gov
(rac)-(COOMe)2-TTF-[2.2]paracyclophane MonoclinicP21/cIntermolecular π-π and S•••S interactions nih.gov
4,15-Bis(acetyl)[2.2]paracyclophane OrthorhombicPbcavan der Waals forces mdpi.com
4,16-Dicarboxy[2.2]paracyclophane derivative MonoclinicP21/cC–H···π contacts beilstein-journals.org
(Sp)-m-BPhNMe2-Cp MonoclinicP21van der Waals forces acs.org

Electronic Spectroscopy: UV-Vis Absorption and Photoluminescence

The unique electronic structure of [2.2]paracyclophanes, characterized by the close proximity of the two benzene rings, gives rise to distinct spectroscopic properties. rsc.org UV-Vis absorption and photoluminescence spectroscopy are powerful techniques to probe the electronic transitions and excited-state dynamics in these molecules.

The UV-Vis absorption spectra of [2.2]paracyclophane and its derivatives typically exhibit multiple absorption bands. A significant bathochromic (red) shift of the long-wavelength absorption bands is observed compared to non-cyclic analogues, which is attributed to the strong transannular interaction between the π-orbitals of the closely spaced benzene rings. epj-conferences.orgresearchgate.net This interaction leads to the formation of a new, lower-energy excited state. epj-conferences.orgresearchgate.net The photoluminescence of [2.2]paracyclophane derivatives is also highly sensitive to their structure and environment. The emission is often described as excimer-like, arising from the transannular interactions. epj-conferences.org

Through-Space Charge Transfer Phenomena in [2.2]Paracyclophanes

A key feature of appropriately substituted [2.2]paracyclophanes is the occurrence of through-space charge transfer (TSCT). uci.eduresearchgate.net This phenomenon arises when electron-donating and electron-accepting groups are attached to the two different benzene rings of the paracyclophane core. uci.eduresearchgate.net The close proximity of the rings allows for efficient electronic communication and charge transfer from the donor-substituted ring to the acceptor-substituted ring upon photoexcitation. rsc.org

The presence of TSCT is often evidenced by the appearance of a new, broad, and structureless absorption band at longer wavelengths in the UV-Vis spectrum. chinesechemsoc.org This band is typically sensitive to solvent polarity, showing a red shift with increasing solvent polarity, which is characteristic of a charge-transfer transition. The efficiency of TSCT is highly dependent on the nature and position of the donor and acceptor substituents, as well as the inter-ring distance. chinesechemsoc.org For instance, the through-space coupling is more significant in [2.2]paracyclophanes compared to [4.4]paracyclophanes, which have a larger inter-ring separation. chinesechemsoc.org

Impact of Substitution Patterns on Electronic Transitions

The substitution pattern on the [2.2]paracyclophane skeleton has a profound effect on the electronic transitions and, consequently, the UV-Vis absorption and photoluminescence spectra. acs.org The position and nature of the substituents can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the absorption and emission wavelengths.

For instance, introducing electron-donating groups like methyl or methoxy groups generally leads to a bathochromic shift in the absorption and emission spectra. researchgate.net Conversely, electron-withdrawing groups can cause a hypsochromic (blue) shift. The combination of donor and acceptor groups can lead to the emergence of the aforementioned through-space charge transfer bands. acs.org

The regiochemistry of substitution is also critical. For example, in disubstituted [2.2]paracyclophanes, pseudo-para substitution, where the substituents are on different rings, often leads to more pronounced solvatochromism compared to para substitution on the same ring. acs.org This is attributed to a more effective through-space interaction in the pseudo-para isomers. acs.org In tetrasubstituted derivatives, the combination and arrangement of donor and acceptor groups can be systematically varied to fine-tune the electronic properties. acs.org

The table below presents UV-Vis absorption and photoluminescence data for a selection of substituted [2.2]paracyclophane derivatives, highlighting the influence of substitution on their electronic properties.

CompoundSolventλabs (nm)λem (nm)Quantum Yield (ΦF)Reference
4,16-Diamino[2.2]paracyclophane CH3CN321, 274-- beilstein-journals.org
g-BPhNMe2-Cp Cyclohexane3854570.82 acs.org
g-BPhNMe2-Cp Toluene3945100.59 acs.org
m-BPhNMe2-Cp Cyclohexane3874560.87 acs.org
m-BPhNMe2-Cp THF4125360.23 acs.org
m-BPhANPh2-Cp Cyclohexane3944560.49 mdpi.com
m-BPhANPh2-Cp THF4195360.23 mdpi.com

Chiroptical Spectroscopy: Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL)

The introduction of substituents onto the [2.2]paracyclophane core in a non-symmetrical manner induces planar chirality. rsc.orgresearchgate.net This chirality can be probed using chiroptical techniques such as circular dichroism (CD) and circularly polarized luminescence (CPL). CD measures the differential absorption of left and right circularly polarized light, while CPL measures the differential emission of left and right circularly polarized light from a chiral luminophore. rsc.org

[2.2]paracyclophane-based systems are excellent candidates for chiroptical materials due to their rigid chiral scaffold, which can lead to large dissymmetry factors (g-values) in both absorption (gabs) and emission (glum). rsc.orgresearchgate.net The dissymmetry factor is a measure of the degree of circular polarization and is a key parameter for evaluating the performance of chiroptical materials.

Correlation of Chirality with Chiroptical Properties

The chiroptical properties of substituted [2.2]paracyclophanes are directly correlated with their absolute configuration (Rp or Sp). Enantiomers of a chiral paracyclophane derivative will exhibit mirror-image CD and CPL spectra. rsc.org The sign and magnitude of the Cotton effects in the CD spectrum and the sign of the CPL signal are determined by the spatial arrangement of the chromophores and the electronic transitions involved.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed in conjunction with experimental measurements to assign the absolute configuration and to understand the origin of the observed chiroptical response. acs.org The exciton chirality method, which relates the sign of the CD couplet to the helicity of the interacting transition dipole moments, has been successfully applied to many chiral systems. However, for some [2.2]paracyclophane derivatives with strong intramolecular charge-transfer character, this method may fail, and alternative approaches, such as sector rules for the CT transition, are needed to correctly assign the absolute configuration. nih.gov

The chiroptical properties are also sensitive to the substitution pattern. For instance, the specific rotation and the first band of the CD spectra can be related to the absolute configuration of both the planar chirality of the paracyclophane core and any central chirality in the substituents. acs.org

Modulation of CPL through Structural Modification

Introducing electron-donating and electron-accepting groups can lead to intense CPL. acs.org For example, [2.2]paracyclophanes substituted with a 2-(dimesitylboryl)phenyl group (an acceptor) and an N,N-disubstituted amino group (a donor) have shown high ΦF (up to 0.93) and |glum| values (up to 1.73 x 10-2). acs.org

The solvent can also play a crucial role in modulating the CPL response, particularly for molecules exhibiting through-space charge transfer. In some cases, a solvent-induced inversion of the CPL sign has been observed, which is attributed to a change in the emissive excited-state dynamics. acs.org This tunability is highly desirable for the development of advanced chiroptical materials.

The table below provides chiroptical data for several chiral [2.2]paracyclophane derivatives, illustrating the impact of structural modifications on their CPL performance.

Reactivity and Mechanistic Investigations of 2-methyl 2.2 Paracyclophane Systems

Dearomatization and Cyclopropanation Reactions

The transformation of the aromatic rings in [2.2]paracyclophane systems into non-aromatic structures through dearomatization is a key area of research. One effective method to achieve this is through cyclopropanation, where a carbene is added across one of the aromatic double bonds.

The direct desymmetric functionalization of the highly symmetric [2.2]paracyclophane has been a significant challenge. chinesechemsoc.org Recent advances have demonstrated that rhodium(II) catalysts can facilitate the asymmetric dearomatization of [2.2]paracyclophane derivatives. chinesechemsoc.orgvulcanchem.com This catalytic asymmetric dearomatization cyclopropanation (CADA) reaction allows for the conversion of the flat, achiral aromatic rings into chiral, three-dimensional cyclic products. chinesechemsoc.org

The reaction of [2.2]paracyclophane with donor/acceptor carbenes, generated from aryldiazoacetates, in the presence of a chiral dirhodium catalyst, leads to the formation of enantioenriched cyclopropyl carboxylates. chinesechemsoc.org The use of a bulky, C4-symmetric chiral dirhodium catalyst is crucial for achieving high regioselectivity and stereoselectivity. chinesechemsoc.org Mechanistic studies suggest that noncovalent host-guest interactions between the catalyst's chiral pocket and the substrate are responsible for the high levels of regio- and enantiocontrol. chinesechemsoc.org These reactions provide rapid access to enantioenriched [2.2]paracyclophane derivatives with multiple chiral centers. chinesechemsoc.org

For instance, the reaction of 4,12-dibromo[2.2]paracyclophane with various aryldiazoacetates using the chiral catalyst Rh₂(S-TPPTTL)₄ results in an effective desymmetrization, producing cycloheptatriene-incorporated paracyclophanes in high yields (50–75%) and excellent enantioselectivity (92–98% ee). nih.govacs.org

The cyclopropanation of [2.2]paracyclophane can occur at two different positions on the aromatic ring, and the regioselectivity of this reaction is highly dependent on the catalyst used. nih.govnih.govresearchgate.net For example, in the reaction of [2.2]paracyclophane with 2,2,2-trichloroethyl 2-(4-bromophenyl)-2-diazoacetate, sterically demanding catalysts like Rh₂(esp)₂ favor the formation of the norcaradiene product, while less crowded catalysts such as Rh₂(OAc)₄ favor the cycloheptatriene isomer. acs.org By selecting the appropriate achiral rhodium catalyst, the ratio of the two regioisomeric products can be predictably controlled. nih.gov

The reaction between [2.2]paracyclophane and aryldiazoacetates using Rh₂(OBz)₄ as a catalyst demonstrates moderate yields and regioselectivity. nih.gov However, these reactions show high levels of diastereoselectivity, with only a single diastereomer being formed where the aryl group of the former diazoacetate points away from the paracyclophane moiety. nih.govacs.org

When a monosubstituted derivative such as 4-Methyl-[2.2]paracyclophane is used, the reaction can yield both cyclopropanation and Büchner insertion products. chinesechemsoc.org For racemic 4-Methyl-[2.2]paracyclophane, a reaction with trifluoroethyl diazo phenylacetate resulted in a 3:1 ratio of cyclopropanation to Büchner insertion product with a combined yield of 84%. chinesechemsoc.org

Table 1: Catalyst Effect on Regioselective Cyclopropanation of [2.2]Paracyclophane nih.govacs.org
CatalystRegioselective Ratio (cycloheptatriene:norcaradiene)Combined Yield (%)
Rh₂(esp)₂1:1175
Rh₂(TPA)₄1:368
Rh₂(OPiv)₄1:265
Rh₂(OAc)₄4:172
Rh₂(OBz)₄8:174
Table 2: Desymmetrization of 4,12-Dibromo[2.2]paracyclophane with Aryldiazoacetates nih.govacs.org
Aryl Group on DiazoacetateYield (%)Enantiomeric Excess (ee %)
4-Bromophenyl7596
Phenyl2384
4-tert-Butylphenyl4388
4-Nitrophenyl7298
4-(Trifluoromethyl)phenyl6898
2-Naphthyl5092

Catalytic Asymmetric Dearomatization Cyclopropanation

C-H Activation and Annulation Reactions

Transition-metal-catalyzed C-H activation has become a powerful tool for the functionalization of [2.2]paracyclophane systems, allowing for the construction of complex, fused architectures. acs.orgacs.org These reactions offer an atom- and step-economical pathway to novel planar chiral molecules. d-nb.info

A notable example is the ruthenium(II)-catalyzed C-H activation of N-methoxy [2.2]paracyclophanecarboxamide and its subsequent annulation with alkynes. acs.org This process yields pyridinone-fused [2.2]paracyclophanes. The reaction proceeds with high regioselectivity, and optically pure products can be obtained by starting with an optically pure paracyclophane derivative. acs.org

More recently, a synergistic approach combining photoredox catalysis with enantioselective cobalt-catalyzed C-H activation has been developed. acs.orgchemrxiv.org This method facilitates the C–H/N–H annulation of racemic [2.2]paracyclophanecarboxamide through a kinetic resolution process. acs.orgchemrxiv.org It allows for the efficient synthesis of multi-chiral [2.2]paracyclophane derivatives containing both central and planar chirality with excellent enantioselectivity (>99% ee). acs.orgchemrxiv.org Computational studies indicate that attractive dispersion interactions during the enantiodetermining step are key to the observed high selectivity. chemrxiv.org

Charge-Transfer Complexation and Reactivity with Electron Acceptors

The close proximity of the two benzene decks in [2.2]paracyclophane leads to significant through-space electronic communication, known as transannular interaction. mdpi.combeilstein-journals.orgepj-conferences.org This property makes [2.2]paracyclophanes excellent electron donors for forming charge-transfer (CT) complexes with various electron acceptors. beilstein-journals.orgsemanticscholar.org

[2.2]Paracyclophane and its derivatives react with strong π-acceptors like tetracyanoethylene (TCNE) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to form colored charge-transfer complexes. semanticscholar.orgresearchgate.net The formation of these complexes can be observed spectrophotometrically by the appearance of a new absorption band in the visible region. semanticscholar.orgresearchgate.net The position of this CT band provides a measure of the π-base strength of the substituted paracyclophane. researchgate.net For instance, the interaction of 4,13-diamino[2.2]paracyclophane with various acceptors like TCNQ and DDQ initially forms a CT complex, which then proceeds to form new products. semanticscholar.org

The transannular electronic interactions inherent in the [2.2]paracyclophane scaffold can profoundly influence reaction selectivity and lead to unusual chemical pathways. researchgate.netgrafiati.com When 4-amino[2.2]paracyclophane reacts with TCNE, in addition to the expected N-tricyanovinyl product, an oxaziridine derivative is also formed—an unexpected outcome attributed to these transannular effects. researchgate.netgrafiati.com Similarly, the reaction with 4-N-methylamino[2.2]paracyclophane yields not only the N-tricyanovinylated product but also 4-(N-carbonitrile-N-methyl)amino[2.2]paracyclophane. researchgate.netgrafiati.com

In a particularly striking example of transannular participation, a ψ-geminal carboxyl group on one aromatic ring can interact with an oxazoline on the adjacent ring. researchgate.net This interaction leads to the opening of the oxazoline ring and the formation of a new interannular bridge containing ester and secondary amide linkages, resulting in a unique rearrangement from a [2.2]paracyclophane to the first reported [6.2.2]cyclophane system. researchgate.net These examples underscore how the unique three-dimensional structure and electronic properties of the [2.2]paracyclophane core can direct reactions down unexpected and novel pathways. researchgate.netresearchgate.net

Formation of Charge-Transfer Complexes

Polymerization Mechanisms Involving [2.2]Paracyclophane Monomers

The unique strained ring structure of [2.2]paracyclophane and its derivatives, including 2-Methyl[2.2]paracyclophane, makes them valuable monomers for various polymerization reactions. The reactivity of the paracyclophane system allows for the formation of unique polymer architectures through distinct mechanisms. These polymers find applications in fields ranging from advanced materials to asymmetric synthesis. nih.gov

Vapor Phase Polymerization (Parylene Synthesis)

The most prominent application of [2.2]paracyclophane systems in polymer chemistry is the synthesis of poly(p-xylylene) polymers, commercially known as Parylenes, via a chemical vapor deposition (CVD) process. nih.govresearchgate.net This solvent-free method, originally developed by William F. Gorham, allows for the formation of uniform, conformal, and pinhole-free polymer coatings. researchgate.netwikipedia.org

The process begins with the sublimation of the solid [2.2]paracyclophane dimer precursor, such as 2-Methyl[2.2]paracyclophane, in a vaporizer at approximately 150-170 °C. researchgate.netmcmaster.ca The vaporized dimer then passes into a high-temperature pyrolysis furnace, typically operating at 550-700 °C and under vacuum (0.01–1.0 Torr). wikipedia.orgmcmaster.ca Under these conditions, the ethylene bridges of the [2.2]paracyclophane molecule undergo homolytic cleavage, quantitatively yielding highly reactive p-xylylene (1,4-quinodimethane) monomer intermediates. nih.govmcmaster.ca In the case of 2-Methyl[2.2]paracyclophane, this step would produce methyl-substituted p-xylylene monomers.

This reactive gaseous monomer is then transferred into a deposition chamber at ambient temperature. Upon contact with the substrate surface, the monomer adsorbs and spontaneously polymerizes, forming a high-molecular-weight, linear polymer film. nih.govresearchgate.net The initiation of polymerization is believed to occur spontaneously through the conversion of a small number of monomer molecules into a diradical species. mcmaster.ca This process results in a highly conformal coating that uniformly covers all exposed surfaces of the substrate. mcmaster.ca The methyl substituent on the aromatic ring of the precursor is retained in the final polymer structure, yielding poly(2-methyl-p-xylylene).

Gorham Process for Parylene Synthesis
Step 1: Vaporization Solid [2.2]paracyclophane precursor is heated and sublimed into a gas.
Step 2: Pyrolysis The gaseous dimer is cleaved at high temperature (e.g., 600-700 °C) to form reactive monomer intermediates. wikipedia.orgmcmaster.ca
Step 3: Deposition The monomer gas is introduced into a room-temperature chamber where it adsorbs onto a substrate and polymerizes. nih.gov

Living Ring-Opening Metathesis Polymerization

Ring-opening metathesis polymerization (ROMP) is a powerful technique for synthesizing well-defined conjugated polymers from strained cyclic olefins. nih.govbu.edu.eg For the [2.2]paracyclophane system, this method requires the presence of double bonds in the bridging ethylene units, forming a [2.2]paracyclophane-1,9-diene structure. nih.govacs.org Functional groups on the aromatic rings, such as a methyl group, can be incorporated to tune the properties of the resulting polymer. acs.org

The ROMP of [2.2]paracyclophane-1,9-diene monomers, initiated by ruthenium-based catalysts like Grubbs' second or third-generation catalysts, yields poly(p-phenylenevinylene) (PPV), a key material in optoelectronic applications. bu.edu.egresearchgate.net This polymerization is typically a living chain-growth process, which allows for precise control over the polymer's molecular weight, dispersity (polydispersity index, PDI), and end-groups. nih.govacs.org

The mechanism involves the reaction of the catalyst's metal-carbene complex with a carbon-carbon double bond of the strained diene monomer. This leads to the formation of a metallacyclobutane intermediate, which then undergoes a retro-[2+2] cycloaddition to open the ring and generate a new metal-carbene species attached to the growing polymer chain. This process repeats with subsequent monomer additions. The use of a 2-methyl-substituted [2.2]paracyclophane-1,9-diene monomer in a ROMP process would result in a functionalized PPV derivative with methyl groups appended to the phenylene rings of the polymer backbone. Studies on related alkoxy- and alkyl-substituted paracyclophanedienes have shown that such substituents influence the polymerization kinetics but are well-tolerated in the reaction. researchgate.net

ROMP of [2.2]Paracyclophanediene Derivatives
Monomer Requirement [2.2]Paracyclophane-1,9-diene scaffold. acs.org
Catalysts Grubbs' second and third-generation ruthenium complexes. bu.edu.egresearchgate.net
Product Poly(p-phenylenevinylene) (PPV) derivatives. nih.gov
Polymerization Type Living chain-growth, allowing for controlled molecular weight and low dispersity. acs.org

Anionic, Cationic, and Radical Polymerization of Vinyl[2.2]paracyclophane

The introduction of a vinyl group onto the [2.2]paracyclophane scaffold creates a monomer, vinyl[2.2]paracyclophane (vinyl-PCP), that can undergo polymerization via conventional anionic, cationic, and radical pathways. researcher.lifedntb.gov.uaresearchgate.net This versatility allows for the synthesis of a variety of homopolymers and copolymers with unique properties derived from the bulky, chiral paracyclophane unit. researcher.lifemdpi.com A 2-methyl-vinyl[2.2]paracyclophane monomer would be expected to undergo similar polymerization reactions.

Research has demonstrated the successful polymerization of chiral vinyl-PCP using all three methods to produce poly(vinyl[2.2]paracyclophane). researchgate.net

Anionic Polymerization: This method can be initiated using organolithium compounds.

Cationic Polymerization: Strong acids or Lewis acids can initiate the polymerization of the vinyl group.

Radical Polymerization: Initiators like azobisisobutyronitrile (AIBN) are used to generate radicals that initiate the polymerization chain reaction. researchgate.netmdpi.com

Copolymerization of vinyl-PCP with other monomers, such as styrene, has also been successfully achieved through radical polymerization. researcher.liferesearchgate.net The resulting copolymers exhibit significant chiral properties even when the chiral paracyclophane monomer is present in small amounts. researcher.life These polymerization methods provide a route to thermoplastic materials incorporating the rigid and sterically demanding [2.2]paracyclophane moiety into a flexible polymer backbone.

Polymerization Method Initiator/Conditions Resulting Polymer Reference
Anionic PolymerizationToluenePoly(vinyl[2.2]paracyclophane) researchgate.net
Cationic PolymerizationToluenePoly(vinyl[2.2]paracyclophane) researchgate.net
Radical PolymerizationAIBN, ToluenePoly(vinyl[2.2]paracyclophane) researchgate.net
Radical CopolymerizationAIBN, with StyrenePoly(vinyl[2.2]paracyclophane-co-styrene) researchgate.netmdpi.com

Applications in Advanced Materials Science and Catalysis

Asymmetric Catalysis and Chiral Ligand Design

The planar chirality inherent in substituted [2.2]paracyclophanes makes them exceptional scaffolds for inducing asymmetry in chemical reactions. nih.gov Their rigid conformation creates a well-defined and stable chiral environment, which is highly sought after in asymmetric catalysis. researchgate.net

Planar Chiral Ligands for Transition Metals

Derivatives of [2.2]paracyclophane are widely used as planar chiral ligands for transition metals such as rhodium, palladium, copper, and nickel. nih.govmdpi.comdicp.ac.cn These ligands have proven effective in a variety of asymmetric transformations. For instance, PhanePhos, a commercially available diphosphine ligand based on the [2.2]paracyclophane framework, is a notable example of their successful application. nih.gov

Researchers have designed and synthesized numerous [2.2]paracyclophane-based ligands, including bisoxazolines (BOX) and oxazole-pyrimidines (PYMCOX). mdpi.comdicp.ac.cn These N,N-ligands leverage the planar chirality and steric bulk of the PCP skeleton to create a superior chiral environment for the metal center. dicp.ac.cn This has been successfully applied in copper-catalyzed N-H insertion reactions and nickel-catalyzed asymmetric 1,2-reductions. mdpi.comdicp.ac.cn Chiral 1,2,3-triazol-5-ylidene–Pd complexes featuring a planar chiral [2.2]paracyclophane group have been synthesized and serve as excellent catalysts for the chemoselective and enantioselective hydrogenation of alkenes under ambient conditions.

Organocatalysis Utilizing [2.2]Paracyclophane Scaffolds

Beyond metal catalysis, the [2.2]paracyclophane scaffold is a key component in the design of purely organic catalysts. chinesechemsoc.org These organocatalysts function without a metal center and are valued for their operational simplicity and tolerance to air and water. nih.gov

Planar chiral phosphoric acids derived from [2.2]paracyclophane have been employed as catalysts in enantioselective aza-Friedel–Crafts reactions. beilstein-journals.org These catalysts play a dual role, utilizing their Brønsted acidity and their ability to form hydrogen bonds to control the stereochemical outcome of the reaction. beilstein-journals.org Similarly, N-heterocyclic carbenes (NHCs) incorporating the PCP framework have been used to catalyze the desymmetrization of prochiral diformyl[2.2]paracyclophanes, providing efficient access to highly enantioenriched planar chiral compounds. nih.govresearchgate.net This method allows for the production of various enantiomerically pure PCP derivatives on a gram scale. researchgate.net

Kinetic Resolution via Catalytic Asymmetric Processes

Kinetic resolution is a powerful strategy for separating racemic mixtures of chiral compounds, and it has been widely applied to [2.2]paracyclophane derivatives. nih.gov This method relies on a chiral catalyst that reacts preferentially with one enantiomer of the racemate, allowing for the separation of the unreacted, enantioenriched starting material and the chiral product. acs.org However, a key limitation of kinetic resolution is that the maximum theoretical yield for the desired enantiopure product is 50%. researchgate.net

Several catalytic systems have been developed for the kinetic resolution of functionalized [2.2]paracyclophanes. These include:

Palladium-Catalyzed Reactions: A method for the kinetic resolution of [2.2]paracyclophane-derived cyclic N-sulfonylimines using a palladium-catalyzed addition of arylboronic acids has been developed, achieving high selectivity factors (up to 128). dicp.ac.cn

Cobaltaphotoredox Dual Catalysis: A synergistic approach combining photoredox catalysis with enantioselective cobalt-catalyzed C–H activation enables the kinetic resolution of [2.2]paracyclophanecarboxamides. This method produces multichiral PCP derivatives with excellent enantioselectivity (>99% ee) and recovers the unreacted enantiomer with high optical purity (>99% ee). acs.org

Asymmetric Transfer Hydrogenation: The Noyori asymmetric transfer hydrogenation using commercially available ruthenium complexes has been employed for the kinetic resolution of 4-formyl[2.2]paracyclophane. researchgate.net

Rhodium-Catalyzed Reactions: The reaction of monosubstituted paracyclophanes with donor/acceptor carbenes, catalyzed by chiral rhodium complexes, results in kinetic resolution with selectivity factors up to 20. nih.govacs.org

Summary of Selected Kinetic Resolution Methods for [2.2]Paracyclophane Derivatives
Catalytic SystemSubstrate TypeSelectivity Factor (s)Enantiomeric Excess (ee)Reference
Palladium/Arylboronic AcidCyclic N-sulfonyliminesUp to 128Up to 99% dicp.ac.cn
Cobaltaphotoredox[2.2]paracyclophanecarboxamideNot Reported>99% (Product and recovered SM) acs.org
Ruthenium/Asymmetric Transfer Hydrogenation4-formyl[2.2]paracyclophaneNot ReportedNot Specified for KR researchgate.net
Rhodium/DiazoacetatesMonosubstituted PCPsUp to 20Not Specified for KR nih.govacs.org
Peptide Catalyst/Michael AdditionPCP with nitroalkene substituentNot ReportedHigh chemistryviews.org

Enantioselective Transformations (e.g., Cyclopropanation, 1,2-Reduction)

The direct, enantioselective functionalization of prochiral or achiral [2.2]paracyclophanes is a highly efficient method for creating chiral derivatives, avoiding the 50% yield limit of kinetic resolution. researchgate.net

Cyclopropanation: The desymmetrization of the parent [2.2]paracyclophane via rhodium(II)-catalyzed asymmetric cyclopropanation has been achieved. nih.govchinesechemsoc.orgacs.org This reaction involves the addition of a rhodium carbene to one of the aromatic rings, breaking the molecule's symmetry and creating new chiral centers. chinesechemsoc.org Using bulky chiral rhodium catalysts, this dearomatization reaction can proceed with high regio-, diastereo-, and enantioselectivity. chinesechemsoc.org In a related study, the reaction was tested on racemic 4-Methyl-[2.2]paracyclophane, which resulted in a mixture of cyclopropanation and Büchner insertion products, indicating that this specific method may not be suitable for the kinetic resolution of monosubstituted PCPs. chinesechemsoc.org

1,2-Reduction: Asymmetric 1,2-reduction of ketones and imines is another key transformation where [2.2]paracyclophane-based systems excel. Chiral ligands such as PYMCOX have been used in nickel-catalyzed asymmetric 1,2-reductions of α,β-unsaturated ketones, producing chiral allylic alcohols with up to 99% yield and 99% ee. dicp.ac.cn Additionally, a new class of chiral and regenerable NAD(P)H models based on the [2.2]paracyclophane skeleton has been designed. rsc.orgrsc.org These biomimetic models have been successfully used for the enantioselective reduction of tetrasubstituted alkene flavonoids, achieving yields and enantioselectivities up to 99%. rsc.orgrsc.org

Examples of Enantioselective Transformations Using [2.2]Paracyclophane Catalysts/Ligands
TransformationCatalyst/Ligand SystemSubstrateYieldEnantiomeric Excess (ee)Reference
Desymmetrizing CyclopropanationRh2(S-TPPTTL)4Dibromo[2.2]paracyclophane50-75%92-98% nih.govacs.org
1,2-ReductionNickel / PYMCOX Ligandα,β-Unsaturated KetonesUp to 99%Up to 99% dicp.ac.cn
Biomimetic ReductionPCP-based NAD(P)H Model (CYNAM)FlavonoidsUp to 99%Up to 99% rsc.orgrsc.org
Asymmetric Transfer Hydrogenation (Desymmetrization)Ruthenium Complexpseudo-para-Diformyl[2.2]paracyclophaneUp to 74%Up to 99% researchgate.net

Polymer Chemistry and Functional Materials

The [2.2]paracyclophane molecule is the essential precursor for producing a class of high-performance polymers known as poly(para-xylylenes), or Parylenes. nih.govd-nb.info

Poly(para-xylylene) (Parylene) Coatings and Films

Parylene coatings are widely used in the electronics and medical device industries for their exceptional properties as moisture barriers, electrical insulators, and protective conformal coatings. wikipedia.orgtudublin.ie These films are produced through a unique chemical vapor deposition (CVD) process, first optimized by William F. Gorham. d-nb.infowikipedia.org

The process involves three main steps:

Vaporization: The solid [2.2]paracyclophane dimer is heated and sublimated into a gas at low pressure. wikipedia.orgmdpi.com

Pyrolysis: The gaseous dimer is passed through a high-temperature furnace (typically >550 °C), where the ethylene bridges cleave homolytically to yield two molecules of the highly reactive monomer, p-xylylene. nih.govwikipedia.orgtudublin.ie

Deposition and Polymerization: The reactive monomer enters a room-temperature deposition chamber, where it adsorbs onto all exposed surfaces and spontaneously polymerizes, forming a thin, uniform, and pinhole-free film of poly(para-xylylene). wikipedia.orgmcmaster.ca

A significant advantage of this Gorham process is that it is a "green" process; it requires no solvents, initiators, or catalysts and produces no byproducts, resulting in a chemically pure polymer coating. wikipedia.orgtudublin.ie By starting with functionalized [2.2]paracyclophane precursors (e.g., chlorinated, aminated, or acetyl-substituted), the properties of the resulting Parylene film can be tailored for specific applications, such as creating surfaces that can immobilize biomolecules or act as initiators for further polymer grafting. d-nb.infomcmaster.caumich.edu

Chiral Polymers and CPL Emitters

The planar chirality of substituted [2.2]paracyclophanes is a key feature that can be transferred to macromolecules. mdpi.com Chiral monomers such as vinyl[2.2]paracyclophane can be polymerized to create polymers with significant chiral properties. mdpi.comnih.gov These chiral polymers have shown significant promise as emitters of circularly polarized luminescence (CPL), a phenomenon with potential applications in 3D displays, optical data storage, and bio-imaging. mdpi.comnih.govkg-applchem.jp

In one study, copolymers were synthesized using a chiral vinyl[2.2]paracyclophane monomer and a polymerizable emitter. mdpi.comnih.gov The resulting polymers exhibited CPL properties where the PCP unit acted as both the host material and the source of chirality. mdpi.comresearchgate.net This "self-hosting" effect was found to significantly enhance the material's performance. The photoluminescence quantum yield (PLQY) of the copolymer reached 47.2% with a 5-10% emitter content, a substantial improvement over the 26.8% PLQY of the pure emitter polymer. mdpi.comnih.govresearchgate.net These CPL-active polymers display clear mirror-image signals in circular dichroism (CD) spectra and achieve notable dissymmetry factors. mdpi.comnih.govresearchgate.net

PropertyValueSource
Enhanced PLQY47.2% mdpi.comnih.govresearchgate.net
Pure Emitter PLQY26.8% mdpi.comnih.govresearchgate.net
Dissymmetry Factors+2 × 10⁻⁴ and -1 × 10⁻⁴ mdpi.comnih.govresearchgate.net
CD Cotton Effects240 nm and 267 nm mdpi.comnih.govresearchgate.net

This interactive table summarizes the key performance metrics of chiral polymers based on vinyl[2.2]paracyclophane as CPL emitters.

π-Stacked Polymers and Through-Space Conjugation

Incorporating the [2.2]paracyclophane skeleton into the main chain of a polymer leads to materials with unique π-stacked structures. nih.govresearchgate.net The substitution pattern on the PCP ring—such as pseudo-para, pseudo-ortho, or pseudo-geminal—allows for the construction of varied π-stacked conformations, including straight, zigzag, and fully stacked arrangements. nih.govresearchgate.net

A key feature of these polymers is "through-space conjugation," an electronic interaction that occurs between the stacked π-systems of the paracyclophane unit, even though they are not formally conjugated in the classical sense. core.ac.ukmdpi.com This transannular interaction extends the effective conjugation length of the polymer, which can be observed in the red-shift of their UV-vis absorption spectra. core.ac.ukmdpi.commdpi.com For instance, a π-stacked polymer based on a pseudo-meta-linked [2.2]paracyclophane showed a minimal red-shift in its absorption maximum as the molecular weight increased, confirming the presence of through-space conjugation. mdpi.com This property allows for the fine-tuning of the electronic and optical properties of the resulting polymers, making them candidates for molecular wires that can facilitate energy and charge transfer. core.ac.ukresearchgate.net

[2.2]Paracyclophane LinkageResulting Polymer ConformationSource
Pseudo-paraStraight or Zigzag nih.govresearchgate.net
Pseudo-orthoFully Stacked nih.govresearchgate.net
Pseudo-geminalLinear nih.gov

This interactive table illustrates how different substitution patterns of the [2.2]paracyclophane unit influence the structure of π-stacked polymers.

Materials for Organic Electronics (e.g., Organic Solar Cells, TADF Emitters)

The unique electronic properties of the [2.2]paracyclophane scaffold have been leveraged in the development of materials for organic electronics. rsc.org

The [2.2]paracyclophane moiety has also proven to be a valuable building block for thermally activated delayed fluorescence (TADF) emitters. chinesechemsoc.orgresearchgate.net TADF materials can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies in organic light-emitting diodes (OLEDs). nih.gov The rigid, stacked structure of PCP can be used to create emitters with a small singlet-triplet energy splitting (ΔEST), which is crucial for efficient TADF. chinesechemsoc.org For example, a TADF emitter based on a PCP skeleton with stacked donor-acceptor groups exhibited a small ΔEST of 0.13 eV. chinesechemsoc.org In another study, chiral multi-resonant TADF materials were developed by decorating a known TADF core with PCP-based planar chiral groups. researchgate.net OLEDs fabricated with these emitters showed high maximum external quantum efficiencies (EQEmax) of up to 29.2%. researchgate.net

ApplicationMaterial TypeKey Performance MetricSource
Organic Solar CellsPCP-based dyeEfficiency up to 3.8% rsc.org
Organic Solar CellsPCP-based dyeVoc of 0.69–0.72 V rsc.org
TADF EmittersChiral MR-TADFEQEmax of 29.2% researchgate.net
TADF EmittersPCP-DiKTaEQEmax of 25.7% researchgate.net
TADF EmittersCNCzpPhTRZEQEmax of 7.4% rsc.org
TADF EmittersCF3CzpPhTRZEQEmax of 11.6% rsc.org

This interactive table presents the performance of [2.2]paracyclophane-based materials in organic electronic devices.

Supramolecular Chemistry and Molecular Recognition

The rigid, three-dimensional structure of the [2.2]paracyclophane unit makes it an excellent scaffold for applications in supramolecular chemistry, where non-covalent interactions govern the assembly of complex chemical systems. beilstein-journals.org

Host-Guest Chemistry with [2.2]Paracyclophane Hosts

The [2.2]paracyclophane structure has been incorporated into larger macrocyclic compounds to create host molecules capable of binding smaller guest molecules or ions. researchgate.netacs.org The paracyclophane unit helps to form a pre-organized cavity that is rich in π-electrons, making it suitable for binding complementary guests. For example, chiral cyclophanes composed of two core-twisted chromophores linked by PCP units have been shown to act as receptors for polycyclic aromatic hydrocarbons (PAHs). nih.gov The binding affinity depends not only on the π-electron count of the guest but also on its geometric shape and adaptability to the host's cavity. nih.gov

Molecular Recognition and Self-Assembly Systems

The defined geometry and chirality of substituted [2.2]paracyclophanes make them ideal for studying molecular recognition and self-assembly. beilstein-journals.orgnih.gov Chiral self-sorting, where molecules preferentially assemble with others of the same or opposite chirality, has been observed in systems containing PCP. nih.govd-nb.info For example, isostructural ligands with nitrile or isonitrile groups attached to a pseudo-meta substituted [2.2]paracyclophane backbone were synthesized. d-nb.info When mixed with palladium(II) ions, the racemic mixture of one ligand underwent "narcissistic" self-sorting to form homochiral complexes, while the other showed "social" self-sorting, leading to a heterochiral assembly. d-nb.info This demonstrates how subtle changes to the functional groups on the PCP scaffold can dictate the outcome of complex self-assembly processes. d-nb.info

Building Blocks for Complex Architectures

Functionalized [2.2]paracyclophane derivatives serve as versatile building blocks for constructing larger, complex supramolecular architectures such as coordination polymers and metal-organic frameworks (MOFs). nih.gov Di- and tetracarboxylic acid derivatives of [2.2]paracyclophane have been used as linkers to connect metal ions or clusters. nih.gov For instance, the reaction of pp-bis(4-carboxyphenyl)[2.2]paracyclophane with zinc nitrate resulted in a 2D coordination polymer. nih.gov In this structure, zinc-carboxylate "paddlewheel" clusters are linked by the cyclophane cores, demonstrating the utility of PCP derivatives in creating extended, well-defined solid-state materials. nih.gov Similarly, chiral diamines based on a pseudo-meta difunctionalized [2.2]paracyclophane have been used in the subcomponent self-assembly of complex, cyclic metallosupramolecular helicates. d-nb.infonih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to Access Complex Architectures

The synthesis of [2.2]paracyclophane derivatives has historically been challenging, often involving multi-step procedures with modest yields. mdpi.com However, recent advancements in synthetic organic chemistry are paving the way for more efficient and regioselective functionalization of the [2.2]paracyclophane core. nih.govnih.gov Future research will likely focus on the development of novel synthetic routes to access complex architectures derived from 2-Methyl[2.2]paracyclophane.

One promising approach is the use of transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions. nih.gov These methods allow for the precise introduction of a wide range of functional groups onto the aromatic decks of the paracyclophane. For instance, palladium-catalyzed cross-coupling reactions have been successfully employed to synthesize various ethynyl[2.2]paracyclophanes, which serve as versatile building blocks for more complex structures. nih.govresearchgate.net The development of mechanochemical methods, which involve reactions triggered by mechanical force, also presents a green and efficient alternative to traditional solution-based synthesis. acs.org

Furthermore, the direct C-H bond activation and functionalization of the [2.2]paracyclophane scaffold is a rapidly evolving area. nih.govacs.org This strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical route to complex derivatives. Recent work has demonstrated the successful palladium-catalyzed C-H acetoxylation of [2.2]paracyclophanes. nih.gov Future efforts in this area could lead to the stereocontrolled construction of multi-chiral [2.2]paracyclophanes, which are highly valuable in asymmetric catalysis. acs.org

The synthesis of extended, π-conjugated systems based on the [2.2]paracyclophane framework is another key research direction. researchgate.netkyoto-u.ac.jp These materials are of interest for their potential applications in organic electronics and photonics. Novel synthetic strategies are being developed to create "carbon-rich" materials by incorporating acetylenic units into the paracyclophane structure. researchgate.net

Table 1: Selected Novel Synthetic Routes for [2.2]Paracyclophane Derivatives

Synthetic RouteDescriptionKey AdvantagesPotential Applications
Transition-Metal-Catalyzed Cross-Coupling Reactions like Sonogashira, Suzuki, and Buchwald-Hartwig enable precise functionalization. nih.govHigh efficiency, broad functional group tolerance.Synthesis of functional polymers, molecular electronics. nih.gov
Direct C-H Bond Activation Direct functionalization of C-H bonds, avoiding pre-functionalization steps. nih.govacs.orgAtom economy, reduced synthetic steps.Asymmetric catalysis, synthesis of chiral ligands. acs.orgchinesechemsoc.org
Mechanochemistry Reactions induced by mechanical force, often solvent-free. acs.orgEnvironmentally friendly, potential for novel reactivity.Green synthesis of paracyclophane derivatives.
Ring-Opening Metathesis Polymerization (ROMP) Polymerization of functionalized [2.2]paracyclophanedienes to create well-defined polymers. nih.govacs.orgControl over molecular weight and architecture.Advanced optical materials, conducting polymers. nih.govacs.org

Advanced Applications in Bio- and Nanotechnology

The unique three-dimensional structure and biocompatibility of [2.2]paracyclophane derivatives make them promising candidates for a range of applications in biotechnology and nanotechnology. nih.govmcmaster.calogos-verlag.com The introduction of a methyl group in 2-Methyl[2.2]paracyclophane can further modulate these properties, opening up new possibilities.

In the realm of biotechnology, functionalized [2.2]paracyclophanes are being explored for the development of novel biomaterials and drug delivery systems. mcmaster.ca For example, amine-functionalized poly(para-xylylene) coatings, derived from functionalized [2.2]paracyclophane precursors, have shown promise for immobilizing biomolecules due to their biocompatibility and chemical reactivity. mcmaster.ca The development of practical, large-scale synthetic methods for these precursors is a key area of ongoing research. mcmaster.ca Furthermore, [2.2]paracyclophane-based fluorescent dyes are being investigated for bioimaging applications, with the paracyclophane scaffold helping to improve their photophysical properties. mdpi.com

In nanotechnology, the ability to create well-defined, nanostructured materials from [2.2]paracyclophane building blocks is of significant interest. logos-verlag.com The rigid and planar chiral nature of the [2.2]paracyclophane framework makes it an ideal component for constructing molecular-scale devices and sensors. nih.gov For example, the synthesis of distance-defined bimetallic complexes using a [2.2]paracyclophane backbone allows for the investigation of cooperative effects between metal centers, which could have applications in catalysis and photocatalysis. kit.edu The development of functional parylene coatings through chemical vapor deposition of functionalized [2.2]paracyclophane precursors is another active area of research with applications in microelectronics and optoelectronics. mcmaster.calogos-verlag.com

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of molecular design, and [2.2]paracyclophane chemistry is no exception. mdpi.comnih.gov These computational tools can significantly accelerate the discovery and optimization of novel 2-Methyl[2.2]paracyclophane derivatives with desired properties.

One of the key applications of AI and ML is in the prediction of molecular properties. researchgate.netmdpi.com By training ML models on existing datasets of [2.2]paracyclophane compounds and their properties, researchers can rapidly screen virtual libraries of new derivatives to identify promising candidates for synthesis. For instance, a combination of quantum chemistry and machine learning has been used to predict the first hyperpolarizability (a measure of nonlinear optical activity) of [2.2]paracyclophane-containing polymers. researchgate.net This approach allows for the efficient exploration of structure-property relationships and the design of materials with optimized optical properties. researchgate.net

AI and ML can also be used to guide the synthesis of complex molecules. berkeley.edu By analyzing vast amounts of reaction data, ML models can predict the outcomes of chemical reactions and suggest optimal synthetic routes. This can help to overcome the synthetic challenges associated with [2.2]paracyclophane chemistry and facilitate the creation of novel and complex architectures.

Table 2: Applications of AI and Machine Learning in [2.2]Paracyclophane Research

Application AreaDescriptionPotential Impact
Property Prediction ML models are trained to predict physical, chemical, and optical properties. researchgate.netmdpi.comAccelerated discovery of materials with desired functionalities.
Reaction Outcome Prediction AI algorithms analyze reaction data to predict the success and yield of synthetic steps. berkeley.eduMore efficient and reliable synthesis of complex paracyclophanes.
Autonomous Molecular Design Integrated AI workflows for the automated design, synthesis, and testing of new molecules. mdpi.comnih.govRapid and intelligent exploration of the chemical space of paracyclophane derivatives.
Elucidation of Structure-Property Relationships ML techniques help to uncover complex relationships between molecular structure and function. researchgate.netDeeper understanding of the fundamental principles governing paracyclophane chemistry.

Exploration of New Functional Properties

The unique electronic and structural features of [2.2]paracyclophane, such as transannular π-π interactions and planar chirality, give rise to a host of interesting functional properties. mdpi.comresearchgate.net The introduction of a methyl group in 2-Methyl[2.2]paracyclophane can subtly alter these properties, leading to the emergence of new functionalities.

One area of active exploration is the development of [2.2]paracyclophane-based materials with novel optoelectronic properties. mdpi.comresearchgate.netshareok.org The strained aromatic rings and through-space conjugation in these molecules can lead to unique photophysical behaviors, including strong fluorescence and circularly polarized luminescence (CPL). mdpi.com Researchers are designing and synthesizing new [2.2]paracyclophane-based dyes and polymers with tailored emission wavelengths and quantum yields for applications in organic light-emitting diodes (OLEDs), sensors, and chiroptical materials. mdpi.com

The planar chirality of substituted [2.2]paracyclophanes makes them attractive scaffolds for asymmetric catalysis and chiral recognition. acs.orgchinesechemsoc.orgresearchgate.net The development of new chiral ligands and organocatalysts based on the 2-Methyl[2.2]paracyclophane framework is a promising avenue of research. These catalysts could enable highly enantioselective transformations that are difficult to achieve with existing methods.

Furthermore, the ability of [2.2]paracyclophanes to act as hosts for guest molecules is being investigated in the context of supramolecular chemistry. researchgate.net The rigid cavity of the paracyclophane can encapsulate small molecules, leading to the formation of stable host-guest complexes. This property could be exploited for applications in sensing, molecular recognition, and controlled release. Recent studies have shown that [2.2]paracyclophane derivatives can exhibit ultra-strong binding with cucurbit logos-verlag.comuril, a macrocyclic host molecule, in aqueous environments. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Methyl[2.2]paracyclophane?

  • Methodological Answer : The synthesis of 2-Methyl[2.2]paracyclophane derivatives typically involves functionalizing the parent [2.2]paracyclophane structure. For example, nitration using triflic acid or sodium nitrate yields 4-nitro[2.2]paracyclophane, which can be reduced to 4-amino derivatives via catalytic hydrogenation (Raney Ni/NaBH₄) or triiron dodecacarbonyl . Direct alkylation via Friedel-Crafts reactions or substitution at bridgehead positions is also employed to introduce methyl groups. Key challenges include controlling regioselectivity and minimizing side products like hydroxynitro derivatives or cyclohexadienone byproducts .

Q. How is the molecular structure of 2-Methyl[2.2]paracyclophane characterized?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving the twisted or parallel conformation of the cyclophane core. NMR spectroscopy (particularly ¹H and ¹³C) is critical for identifying substituent positions and inter-ring interactions, with characteristic upfield shifts (e.g., 5.62–5.80 ppm for bridgehead protons) . Computational methods like DFT complement experimental data to analyze substituent effects on geometry and aromatic stacking .

Advanced Research Questions

Q. What challenges arise during nitration of [2.2]paracyclophane derivatives, and how can they be mitigated?

  • Methodological Answer : Nitration often produces non-symmetric disubstituted byproducts (e.g., 4-hydroxy-5-nitro[2.2]metaparacyclophane) due to competing rearrangement pathways. Optimization involves controlling reaction concentration and temperature: lower concentrations (0.1–0.5 M) favor the desired 4-nitro isomer, achieving yields up to 75%. Side products are identified via crystallography and purified via column chromatography (silica gel, hexane/EtOAc eluent) .

Q. How do substituents influence the inter-ring interactions in methylated [2.2]paracyclophanes?

  • Methodological Answer : Methyl groups at bridgehead positions induce steric strain, altering the dihedral angle between aromatic rings (e.g., from 12.8° in the parent compound to >15° in methylated analogs). This strain impacts electronic coupling, as measured by UV-Vis spectroscopy (bathochromic shifts) and cyclic voltammetry (reduced HOMO-LUMO gaps). Theoretical studies using NICS (Nucleus-Independent Chemical Shift) reveal enhanced paratropicity in substituted derivatives .

Q. What methodologies enable enantiomer separation of chiral [2.2]paracyclophane derivatives?

  • Methodological Answer : Planar chirality in 4,12-disubstituted derivatives is resolved via diastereomeric salt formation using chiral auxiliaries like L-proline derivatives. For example, reacting racemic 4-amino-12-bromo[2.2]paracyclophane with Boc-protected L-proline yields separable (Rp, S) and (Sp, S) diastereomers, confirmed by HPLC (Chiralpak IA column, hexane/i-PrOH mobile phase) .

Application-Oriented Questions

Q. How is 2-Methyl[2.2]paracyclophane utilized in organic electronics?

  • Methodological Answer : As a bridging unit in dye-sensitized solar cells (DSSCs), methylated cyclophanes enhance open-circuit voltage (Voc ≈ 0.72 V) by reducing charge recombination. Functionalization with electron-donating groups (e.g., amino) improves light-harvesting efficiency (η ≈ 3.8%). In polymer thin films, CVD polymerization of methylated precursors yields parylene coatings with tunable dielectric properties (εr = 2.5–3.2) .

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